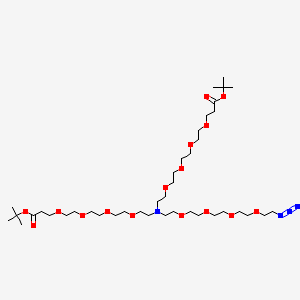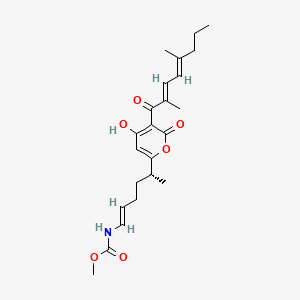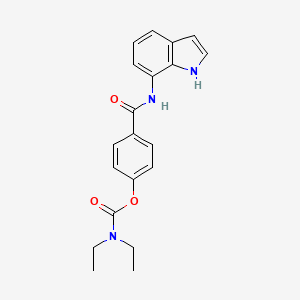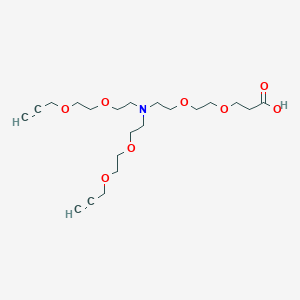
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
Descripción general
Descripción
“N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is a branched PEG derivative with a terminal azide group . It is not for therapeutic use .
Synthesis Analysis
This compound can be synthesized via Click Chemistry . The azide group enables PEGylation . The protected amine can be deprotected by acidic conditions, and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions .Molecular Structure Analysis
The molecular formula of “N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is C25H50N4O10 . It has a terminal azide group, Boc protected amine, and a terminal t-butyl ester .Chemical Reactions Analysis
The azide group in “N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” can react with alkyne such as BCN, DBCO through Click Chemistry . Boc and the t-butyl ester group can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of “N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is 566.7 . and should be stored at -20°C .Aplicaciones Científicas De Investigación
PEGilación mediante Química Click
“N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” es un derivado de PEG ramificado con un grupo azida terminal {svg_1}. El grupo azida permite la PEGilación mediante Química Click {svg_2} {svg_3}. La PEGilación es el proceso de unir las hebras del polímero PEG a moléculas, más típicamente péptidos, proteínas y fragmentos de anticuerpos, que pueden mejorar la seguridad y la eficiencia de muchos agentes terapéuticos {svg_4} {svg_5}.
Desprotección en condiciones ácidas
El compuesto tiene una amina protegida por Boc y un grupo carboxilo protegido por t-butilo {svg_6}. Estos grupos protectores se pueden desproteger en condiciones ácidas {svg_7} {svg_8}. Esta propiedad es útil en varios procesos de síntesis química donde se requiere la protección y desprotección de grupos funcionales {svg_9} {svg_10}.
Sistemas de administración de fármacos
El compuesto se utiliza en el desarrollo de sistemas de administración de fármacos {svg_11}. El proceso de PEGilación puede mejorar la solubilidad y la estabilidad de los agentes terapéuticos, reducir la inmunogenicidad y modificar la farmacocinética y la biodistribución, lo que puede conducir a mejores resultados terapéuticos {svg_12}.
Bioconjugación
El grupo azida en el compuesto puede reaccionar con BCN, DBCO, alquino a través de la Química Click {svg_13}. Esta propiedad lo hace útil en la bioconjugación, una estrategia química para formar un enlace covalente estable entre dos moléculas, al menos una de las cuales es una biomolécula {svg_14}.
Agente de reticulación
El éster de azido-PEG-t-butilo se utiliza como agente de reticulación en una variedad de aplicaciones químicas y biológicas {svg_15}. Los agentes de reticulación se utilizan para unir moléculas grandes, lo que puede alterar las propiedades físicas del material resultante {svg_16}.
Síntesis de derivados de PEG ramificados
“N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” se utiliza en la síntesis de derivados de PEG ramificados {svg_17}. Los PEG ramificados tienen propiedades únicas que los hacen útiles en una variedad de aplicaciones, incluida la administración de fármacos y la modificación de proteínas y péptidos {svg_18}.
Mecanismo De Acción
Target of Action
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .
Mode of Action
The azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) reacts with Alkyne, BCN, or DBCO groups in target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its specificity, efficiency, and versatility .
Biochemical Pathways
The formation of a stable triazole linkage between the azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and Alkyne, BCN, or DBCO groups in target molecules can lead to changes in the biochemical pathways of these molecules . .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
The result of the action of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) depends on the nature of the target molecules and the biochemical pathways they are involved in. The formation of a stable triazole linkage can potentially alter the function of the target molecules .
Action Environment
The action, efficacy, and stability of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) can be influenced by various environmental factors. For instance, the compound’s reactivity with Alkyne, BCN, or DBCO groups can be affected by the pH and temperature of the environment . Additionally, the compound’s hydrophilic PEG spacer can increase its solubility in aqueous media , which could influence its action in different biological environments.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78N4O16/c1-39(2,3)59-37(45)7-13-47-19-25-53-31-34-56-28-22-50-16-10-44(12-18-52-24-30-58-36-33-55-27-21-49-15-9-42-43-41)11-17-51-23-29-57-35-32-54-26-20-48-14-8-38(46)60-40(4,5)6/h7-36H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDLRHGVQBJFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)
![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)






![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)


